4-[(4-chlorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Description
Chemical Structure and Synthesis 4-[(4-Chlorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound featuring a fused furan-pyrrole core substituted with a (4-chlorophenyl)methyl group at the 4-position and a carboxylic acid moiety at the 5-position. Its molecular formula is estimated as C₁₄H₁₁ClNO₃ (derived from structural analogs in and substitution patterns), with a molecular weight of approximately 276.7 g/mol.
The compound is synthesized via alkylation of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate intermediates using alkyl halides in dimethylformamide (DMF) with sodium hydride as a base . Subsequent hydrolysis or derivatization yields the carboxylic acid or acyl chloride forms, which are precursors to bioactive carboxamides .
Biological Activity This compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme regulating D-serine levels critical for NMDA receptor function in the brain. Studies demonstrate its role in enhancing memory performance and long-term potentiation in rodent models, positioning it as a candidate for cognitive disorder therapeutics .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]furo[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-10-3-1-9(2-4-10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAQZQWQOPQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C2C(=O)O)OC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the condensation of a furan derivative with a pyrrole derivative under acidic conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(4-chlorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[3,2-b]pyrrole-5-carboxylic Acid Derivatives
- Structural Difference: Replacement of the furan oxygen with sulfur in the thieno[3,2-b]pyrrole scaffold increases molecular weight (e.g., 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: 169.18 g/mol) and alters electronic properties due to sulfur’s polarizability .
- Biological Activity: Thieno analogs exhibit antimicrobial and antiparasitic activity, such as inhibition of Giardia duodenalis , contrasting with the neurological focus of the furan-based compound.
Ester Derivatives
- Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate : A key intermediate (MW: 165.15 g/mol ), this ester is hydrolyzed to the carboxylic acid form. Its stability under acidic conditions facilitates further derivatization .
- Functionalized Esters : Derivatives like methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (MW: 207.18 g/mol ) introduce aldehyde groups for cross-coupling reactions, enabling diverse pharmacological modifications .
Alkyl-Substituted Analogs
- 4-Trifluoromethylphenyl Derivatives : Electron-withdrawing substituents (e.g., 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole-5-carboxylic acid) improve metabolic stability and binding affinity in enzyme inhibition assays .
Chlorophenyl-Substituted Analogs
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-[(4-Chlorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Research indicates that compounds with furo[3,2-b]pyrrole structures exhibit significant anticancer properties. For example, derivatives of this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that this compound can inhibit the proliferation of human cancer cells, including breast and lung cancer cell lines, with IC50 values in the low micromolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses moderate antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Chlorophenyl Substitution : The presence of a chlorophenyl group enhances lipophilicity and bioactivity.
- Furo[3,2-b]pyrrole Core : This core structure is essential for maintaining the biological activity observed in related compounds.
A summary table of SAR findings is provided below:
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl | Increases potency |
| Methyl group | Enhances solubility |
| Carboxylic acid | Essential for interaction with targets |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of furo[3,2-b]pyrrole derivatives, including this compound. The lead compound demonstrated significant growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.25 µM and 0.33 µM respectively .
Case Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial properties against a panel of bacterial strains. The results indicated that the compound exhibited notable antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL. This suggests potential for development as an antibacterial agent .
Q & A
Q. Basic
- Hazards : Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .
- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation (P261, P271) .
- Storage : Seal containers tightly and store at 2–8°C in a dry environment .
How can microwave irradiation optimize its synthesis?
Advanced
Microwave methods reduce reaction times from hours to minutes. For example:
- Ester Formation : Irradiation of 4-hydroxycoumarin and aldehydes in pyridine for 3 minutes yields 94% product vs. 3 hours under classical heating .
- Functionalization : Microwave-assisted hydrazide synthesis achieves 51–94% yields in 0.5–3 minutes .
Advantage : Enhanced reaction efficiency and reduced side products .
How can the carboxylic acid group be functionalized for derivatives?
Q. Advanced
- Acid Chloride Formation : React with oxalyl chloride in CHCl/DMF to enable amidation or esterification .
- Carboxhydrazides : Condense with hydrazines under microwave irradiation using p-toluenesulfonic acid as a catalyst .
- Bioconjugation : Activate the -COOH group via EDC/NHS chemistry for protein-binding studies .
What is its role as a DAAO inhibitor, and how is this validated?
Q. Advanced
- Mechanism : Inhibits D-amino acid oxidase (DAAO), modulating D-serine levels in neurological disorders .
- Validation :
How can contradictory data in synthesis yields or characterization be resolved?
Q. Advanced
- Yield Discrepancies : Compare reaction conditions (e.g., microwave vs. classical heating) and purity of starting materials .
- Spectral Contradictions : Use high-resolution NMR (500+ MHz) and heteronuclear correlation (HSQC) to resolve overlapping signals .
- Elemental Analysis : Recalibrate instruments and verify combustion efficiency for accurate C/H/N ratios .
What scalable synthesis methods are available for industrial research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
